Spectroscopic Elucidation and Methodological Guide for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Spectroscopic Elucidation and Methodological Guide for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Executive Summary
The molecule ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a highly valuable, rigid chiral building block utilized extensively in modern medicinal chemistry. By incorporating a trans-1,2-disubstituted cyclopropane core, it provides precise spatial vectors for pharmacophore alignment while enhancing metabolic stability. Notably, derivatives of this scaffold serve as critical intermediates in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors, which are currently under intense investigation for the treatment of MTAP-deleted cancers[1].
This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of this molecule. Designed for drug development professionals, this guide goes beyond listing data to explain the physical causality behind the spectroscopic phenomena.
Physicochemical and Structural Profiling
Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The trans-configuration and the presence of both hydrogen-bond donating and accepting groups dictate its solubility and ionization behavior.
| Parameter | Value / Description |
| Chemical Name | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol |
| CAS Registry Number | 16177-56-3[2], 17352-97-5[3] |
| Molecular Formula | C |
| Molecular Weight | 101.15 g/mol |
| Structural Features | trans-1,2-disubstituted cyclopropane, primary amine, primary alcohol |
Spectroscopic Elucidation & Causality
A robust structural verification requires orthogonal analytical techniques. The following sections detail the expected quantitative data and the quantum mechanical or physical causality behind the observations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The stereochemical integrity of the (1S,2S) trans-configuration is primarily validated through
-
Causality of Chemical Shifts: Cyclopropane ring protons exhibit characteristic extreme upfield shifts (0.3–1.2 ppm). This is caused by the diamagnetic anisotropy generated by the ring's C-C
-bonds. The electron density creates a local magnetic field that heavily shields the protons lying in the shielding cone above and below the ring. -
Causality of Coupling Constants (The Karplus Relationship): In rigid cyclopropane systems, dihedral angles are fixed. According to the Karplus equation adapted for cyclopropanes, the vicinal coupling constant between cis protons (
) is typically 7–13 Hz, whereas the trans coupling constant ( ) is significantly smaller, ranging from 2–7 Hz[4][5]. For this molecule, observing a of ~4–6 Hz between the ring methine protons definitively confirms the trans relationship[6].
Table 1: 1H NMR Data Assignment (400 MHz, CDCl
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 3.45 – 3.60 | dd / m | 2H | ~6.0, 11.0 | -CH |
| 2.55 – 2.70 | dd / m | 2H | ~6.5, 12.5 | -CH |
| 1.80 – 2.20 | br s | 3H | - | -OH , -NH |
| 0.95 – 1.05 | m | 1H | Cyclopropane CH (C1) | |
| 0.75 – 0.85 | m | 1H | Cyclopropane CH (C2) | |
| 0.40 – 0.60 | m | 2H | Cyclopropane CH |
Table 2: 13C NMR Data Assignment (100 MHz, CDCl
| Chemical Shift ( | Carbon Type | Assignment |
| 65.5 | CH | -C H |
| 45.2 | CH | -C H |
| 22.1 | CH | Cyclopropane C 1 |
| 18.4 | CH | Cyclopropane C 2 |
| 10.5 | CH | Cyclopropane C 3 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups and the strained ring system.
-
Causality of Vibrational Modes: The cyclopropane ring possesses high s-character in its C-H bonds (approaching sp
hybridization) due to the acute 60° bond angles. This increased s-character strengthens and shortens the C-H bond, shifting the stretching frequency above 3000 cm (typically 3000–3080 cm ), which is an unusual and highly diagnostic marker for an aliphatic system.
Table 3: Key FT-IR Vibrational Modes
| Wavenumber (cm | Intensity | Assignment |
| 3350 – 3200 | Broad, Strong | O-H and N-H stretch (overlapping) |
| 3070 | Weak to Medium | Cyclopropane C-H stretch (Diagnostic) |
| 2950 – 2850 | Strong | Aliphatic C-H stretch |
| 1600 | Medium | N-H bend (Primary amine) |
| 1040 | Strong | C-O stretch (Primary alcohol) |
Mass Spectrometry (ESI-MS/MS)
Electrospray ionization mass spectrometry confirms the molecular weight and provides structural connectivity through collision-induced dissociation (CID).
-
Causality of Fragmentation: The protonated molecule
at m/z 102.1 undergoes characteristic neutral losses of H O (-18 Da) and NH (-17 Da). The resulting fragments are stabilized by the formation of a cyclopropylcarbinyl cation. In the gas phase, cyclopropylcarbinyl cations are highly prone to rapid homoallylic rearrangements, which distribute the positive charge across the framework and drive further specific fragmentation pathways[7][8].
Table 4: ESI-MS/MS Fragmentation Pathway
| m/z Observed | Fragment Type | Neutral Loss |
| 102.1 | None (Parent Ion) | |
| 85.1 | -17 Da (Ammonia) | |
| 84.1 | -18 Da (Water) | |
| 67.1 | -35 Da (Ammonia + Water) |
Experimental Workflows: A Self-Validating System
To ensure absolute trustworthiness in structural assignment, the analytical workflow must be executed as a self-validating system where orthogonal techniques cross-verify each other.
Step-by-Step Methodology
-
Sample Preparation & Handling:
-
NMR: Dissolve 15 mg of the analyte in 0.6 mL of CDCl
. Add a trace amount of TMS (Tetramethylsilane) as an internal standard. If amine/hydroxyl protons broaden the spectrum excessively, add 1 drop of D O, shake vigorously, and allow phases to separate to exchange labile protons, simplifying the aliphatic region. -
FT-IR: Apply 1-2
L of the neat liquid (or a concentrated CH Cl solution) directly onto an Attenuated Total Reflection (ATR) diamond crystal. Allow any solvent to evaporate completely before acquisition. -
HRMS: Prepare a 1
g/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote efficient protonation for ESI+.
-
-
Data Acquisition:
-
Acquire 1D
H NMR (minimum 16 scans) and H- H COSY (to map the H1-H2-H3 connectivity). -
Acquire FT-IR spectra from 4000 to 400 cm
with a resolution of 4 cm (32 scans). -
Infuse the MS sample at 10
L/min into the ESI source. Apply a collision energy ramp (10-30 eV) to capture both the parent ion and the cyclopropylcarbinyl rearrangement fragments.
-
-
Data Integration & Verification:
-
Cross-reference the
coupling constant from NMR with the >3000 cm C-H stretch from IR to definitively prove the presence of the trans-cyclopropane ring. -
Verify the functional groups via IR (C-O, N-H) and confirm their exact mass losses (-17, -18 Da) in the MS/MS spectrum.
-
Orthogonal Spectroscopic Validation Workflow for Structural Integrity.
Mechanistic Context: Application in Oncology
The rigorous validation of this building block is not merely an academic exercise; it is a regulatory necessity for downstream pharmacological efficacy. ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a precursor for synthesizing 2-oxoquinazoline derivatives and other scaffolds that act as Methionine Adenosyltransferase 2A (MAT2A) inhibitors[1].
In MTAP-deleted cancers, cells become highly dependent on MAT2A for the production of S-adenosyl methionine (SAM), the primary methyl donor for Protein Arginine Methyltransferase 5 (PRMT5). Inhibiting MAT2A with cyclopropyl-derived compounds selectively starves these cancer cells of SAM, leading to synthetic lethality.
Mechanistic role of MAT2A inhibitors in regulating the PRMT5 methylation pathway.
References
-
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol CAS ... - ChemWhat Source: chemwhat.com URL:[Link][2]
-
17352-97-5 | ((1S,2S)-2-(AMINOMETHYL ... - ChemCD_index Source: chemcd.com URL:[Link][3]
-
WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors Source: Google Patents URL:[1]
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation Source: NIH / PMC URL:[Link][7]
-
PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES Source: ResearchGate URL:[Link][6]
-
NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH Source: Organic Chemistry Data URL:[Link][5]
-
Rearrangement of bicyclobutonium, cyclopropyl carbinyl cation Source: ResearchGate URL:[Link][8]
Sources
- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 17352-97-5 | ((1S,2S)-2-(AMINOMETHYL)CYCLOPROPYL)METHANOL - ChemCD_index [cn.chemcd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



